molecular formula C17H23NO2 B12595366 Phenyl 4-cyclopentylpiperidine-1-carboxylate CAS No. 651053-85-9

Phenyl 4-cyclopentylpiperidine-1-carboxylate

Cat. No.: B12595366
CAS No.: 651053-85-9
M. Wt: 273.37 g/mol
InChI Key: HZUVFLIXMGUMTC-UHFFFAOYSA-N
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Description

Phenyl 4-cyclopentylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a phenyl group, a cyclopentyl group, and a piperidine ring, which are connected through a carboxylate functional group. Piperidine derivatives are known for their wide range of biological and pharmacological activities, making them valuable in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 4-cyclopentylpiperidine-1-carboxylate typically involves the reaction of 4-cyclopentylpiperidine with phenyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant flow rates, ensures consistent product quality and high throughput.

Chemical Reactions Analysis

Types of Reactions: Phenyl 4-cyclopentylpiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or piperidine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted phenyl or piperidine derivatives.

Scientific Research Applications

Phenyl 4-cyclopentylpiperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of Phenyl 4-cyclopentylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses. The exact pathways and molecular targets involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Phenyl 4-cyclopentylpiperidine-1-carboxylate can be compared with other piperidine derivatives, such as:

    Phenyl 4-methylpiperidine-1-carboxylate: Similar structure but with a methyl group instead of a cyclopentyl group.

    Phenyl 4-ethylpiperidine-1-carboxylate: Contains an ethyl group instead of a cyclopentyl group.

    Phenyl 4-isopropylpiperidine-1-carboxylate: Features an isopropyl group in place of the cyclopentyl group.

Uniqueness: The presence of the cyclopentyl group in this compound imparts unique steric and electronic properties, which can influence its reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

phenyl 4-cyclopentylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2/c19-17(20-16-8-2-1-3-9-16)18-12-10-15(11-13-18)14-6-4-5-7-14/h1-3,8-9,14-15H,4-7,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZUVFLIXMGUMTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2CCN(CC2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30799753
Record name Phenyl 4-cyclopentylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30799753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651053-85-9
Record name Phenyl 4-cyclopentylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30799753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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